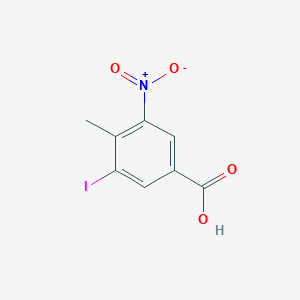

3-iodo-4-methyl-5-nitrobenzoic acid

Description

Significance of Halogenated and Nitrated Aromatic Systems in Organic Chemistry

Halogenated and nitrated aromatic compounds are of paramount importance in organic chemistry, serving as versatile intermediates in the synthesis of more complex molecules. openaccessjournals.comnih.gov The introduction of halogen and nitro groups onto an aromatic ring alters its electronic properties and reactivity, opening up diverse synthetic pathways. wikipedia.orgwikipedia.org

Halogenation of an aromatic ring, such as with iodine, introduces a useful handle for further functionalization. babafaridgroup.edu.in Aryl halides can participate in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. wikipedia.orgmasterorganicchemistry.com

Nitration , the introduction of a nitro group (-NO2), is a fundamental reaction in aromatic chemistry. wikipedia.org The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles to the meta position. masterorganicchemistry.comlibretexts.org Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene (B151609). byjus.comwikipedia.org The nitro group's presence is crucial in the synthesis of many industrial products, including explosives and dyes. wikipedia.orgnih.gov

The presence of both halogen and nitro substituents on an aromatic ring, as seen in 3-iodo-4-methyl-5-nitrobenzoic acid, creates a polyfunctionalized molecule with a unique reactivity profile. The interplay between the directing effects and the electronic nature of these groups provides a powerful tool for synthetic chemists to construct complex molecular architectures.

Historical Context of Nitrobenzoic Acid Synthesis and Related Discoveries

The synthesis of nitroaromatic compounds is deeply rooted in the history of organic chemistry, with nitration being one of the earliest and most studied electrophilic aromatic substitution reactions. wikipedia.org The development of methods to introduce a nitro group onto an aromatic ring was a significant advancement, paving the way for the synthesis of a vast array of new compounds.

The nitration of benzoic acid itself typically yields a mixture of isomers. wikipedia.org Early methods involved the use of nitric acid, or a mixture of nitric and sulfuric acids, leading predominantly to 3-nitrobenzoic acid, with smaller amounts of the ortho and para isomers. wikipedia.orgnih.gov This regioselectivity is a direct consequence of the electron-withdrawing nature of the carboxylic acid group, which deactivates the ring and directs the incoming nitro group to the meta position. wikipedia.org

Over time, synthetic methods have been refined. For instance, the oxidation of nitrotoluenes provided an alternative route to nitrobenzoic acids. wikipedia.org The synthesis of 4-nitrobenzoic acid is achieved through the oxidation of 4-nitrotoluene. wikipedia.org Similarly, 2-nitrobenzoic acid can be prepared by oxidizing 2-nitrotoluene. wikipedia.org These discoveries were crucial for obtaining specific isomers in higher purity and yield, which was essential for their use as precursors in the synthesis of other important molecules like dyes and anesthetics. wikipedia.orgwikipedia.org The study of the nitration of substituted benzenes, like toluene (B28343) and benzoic acid, was instrumental in developing the fundamental principles of electrophilic aromatic substitution and the concepts of activating/deactivating groups and directing effects. wikipedia.org

Structural Motif and Functional Group Characteristics of Iodinated Methyl Nitrobenzoic Acid

The chemical compound This compound possesses a highly substituted benzene ring, which imparts a unique combination of chemical properties. Its structure is defined by a benzoic acid core with three additional functional groups: an iodine atom, a methyl group, and a nitro group.

The arrangement of these substituents on the benzene ring is a result of the directing effects of the groups present on the starting material during its synthesis. A plausible synthetic route involves the nitration of 4-methylbenzoic acid, followed by iodination. evitachem.com In the nitration step, the methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. The resulting product, 4-methyl-3-nitrobenzoic acid, is then subjected to iodination. chemicalbook.com The incoming iodine atom is directed by the existing substituents, leading to the final product. The steric hindrance from the adjacent methyl and carboxylic acid groups also plays a role in determining the final position of the iodine. wikipedia.orgnumberanalytics.com

Carboxylic Acid Group (-COOH): This group is acidic and can undergo typical reactions of carboxylic acids, such as esterification and amide formation. wikipedia.org It is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. masterorganicchemistry.com

Iodine Atom (-I): As a halogen, iodine is an electron-withdrawing group via induction but can donate electron density through resonance, making it an ortho, para-director. wikipedia.org It serves as an excellent leaving group in nucleophilic aromatic substitution and is a key functional group for cross-coupling reactions.

Methyl Group (-CH3): An alkyl group like methyl is electron-donating through an inductive effect, activating the ring towards electrophilic substitution and directing incoming groups to the ortho and para positions. wikipedia.org

Nitro Group (-NO2): This is a very strong electron-withdrawing group, deactivating the ring towards electrophilic substitution and acting as a meta-director. masterorganicchemistry.com Its presence significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. quora.com

The interplay of these electronic and steric effects makes this compound a valuable and complex building block in organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6INO4 |

| Molecular Weight | 307.04 g/mol |

| Appearance | Solid |

| CAS Number | 21312-29-8 |

This data is compiled from publicly available chemical databases. evitachem.com

Research Findings on the Synthesis of Substituted Nitrobenzoic Acids

The synthesis of polysubstituted nitrobenzoic acids often requires careful strategic planning to achieve the desired regiochemistry. A common approach for the synthesis of this compound starts with 4-methyl-3-nitro-benzoic acid. chemicalbook.com

In one documented synthesis, 4-methyl-3-nitro-benzoic acid is treated with iodine in the presence of fuming sulfuric acid. The reaction is stirred at an elevated temperature to facilitate the electrophilic iodination. The product, 3-iodo-4-methyl-5-nitro-benzoic acid, is then isolated from the reaction mixture. This method highlights the use of strong activating conditions required to introduce a substituent onto a deactivated aromatic ring. chemicalbook.com

Alternative strategies for synthesizing related substituted benzoic acids include the oxidation of the corresponding substituted toluenes or the hydrolysis of their ester or nitrile derivatives. wikipedia.orggoogle.com For instance, 3-methyl-4-nitrobenzoic acid has been synthesized through the oxidation of 2,4-dimethylnitrobenzene. chemicalbook.com The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern.

Structure

3D Structure

Properties

Molecular Formula |

C8H6INO4 |

|---|---|

Molecular Weight |

307.04 g/mol |

IUPAC Name |

3-iodo-4-methyl-5-nitrobenzoic acid |

InChI |

InChI=1S/C8H6INO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |

InChI Key |

ZIOGGQAEWZICDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Iodinated Methyl Nitrobenzoic Acid Derivatives

Reactivity of the Aryl Halide Moiety in 3-Iodo-4-Methyl-5-Nitrobenzoic Acid

The iodine atom attached to the aromatic ring is a key site for synthetic modification, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions, including Palladium-Catalyzed Processes

The carbon-iodine bond in this compound is particularly amenable to the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed processes, such as the Suzuki-Miyaura coupling, are especially prominent. evitachem.com In these reactions, the aryl iodide acts as an electrophilic partner, reacting with a nucleophilic organoboron compound in the presence of a palladium catalyst and a base.

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is as follows:

A variety of arylboronic acids can be employed in this reaction, leading to the synthesis of a wide array of biphenyl (B1667301) derivatives. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired products. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Methyl-5-nitro-3-phenylbenzoic acid | High |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-(4-Methoxyphenyl)-4-methyl-5-nitrobenzoic acid | Good |

| This compound | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 3-(3,5-Dimethylphenyl)-4-methyl-5-nitrobenzoic acid | Excellent |

This table is illustrative and specific yields may vary based on reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) reactions. In this pathway, a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion. This reaction is facilitated by the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance.

Common nucleophiles used in SNAr reactions with this substrate include alkoxides, amines, and thiolates. The general mechanism proceeds as follows:

The rate of the SNAr reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The electron-withdrawing nitro group plays a crucial role in enhancing the electrophilicity of the reaction site. evitachem.com

Reactivity of the Nitro Group

The nitro group significantly influences the chemical properties of the molecule through its strong electron-withdrawing nature and its ability to undergo chemical reduction.

Electron-Withdrawing Effects and Their Influence on Aromatic Ring Activation

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. researchgate.net This electronic influence has several important consequences for the reactivity of the aromatic ring. As previously mentioned, it strongly activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. chemicalbook.com Furthermore, the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution.

The acidity of the carboxylic acid is also enhanced by the electron-withdrawing nitro group, which stabilizes the resulting carboxylate anion. byjus.com

Chemical Reduction and Formation of Reactive Intermediates

The nitro group in this compound can be chemically reduced to form an amino group (-NH₂). This transformation is a key step in the synthesis of many biologically active molecules. A variety of reducing agents can be employed for this purpose, with common methods including catalytic hydrogenation (e.g., H₂/Pd), or the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl). evitachem.comscispace.com

The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. unimi.it These intermediates can sometimes be isolated or can participate in further reactions. The complete reduction to the amine provides a versatile functional group that can undergo a wide range of subsequent chemical modifications, such as diazotization followed by substitution, or acylation to form amides.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. It can act as a proton donor in acid-base reactions. nih.gov The presence of the electron-withdrawing nitro and iodo groups increases the acidity of the carboxylic acid compared to benzoic acid itself. byjus.com

Typical reactions of the carboxylic acid moiety include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide Formation: Reaction with an amine, often activated by a coupling agent, to form an amide.

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this reagent can also reduce the nitro group.

Conversion to an Acyl Halide: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an acyl chloride, which is a highly reactive intermediate for further functionalization.

The reactivity of the carboxylic acid can be influenced by the other substituents on the aromatic ring. For instance, the electron-withdrawing groups can affect the reaction rates of these transformations.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid functional group is a cornerstone for derivatization, with esterification and amidation being fundamental transformations.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through methods like Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, such as methanol (B129727) or glycerol, in the presence of a strong acid catalyst like sulfuric acid. google.comtruman.edu The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to remove the water formed during the reaction, for instance, through azeotropic distillation. google.combyjus.com For nitrobenzoic acids, this method has been shown to be effective, yielding methyl esters in good yields. truman.eduresearchgate.net The presence of electron-withdrawing groups like the nitro substituent can increase the acidity of the carboxylic acid, which can influence reaction kinetics.

Amidation: The synthesis of amides from the benzoic acid derivative typically proceeds via activation of the carboxyl group to a more reactive intermediate, such as an acyl chloride. This is accomplished by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. This two-step process is highly efficient and widely applicable for creating a diverse range of amide derivatives.

| Reaction | Reagents & Conditions | Product | Purpose |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Modifies polarity, serves as a protecting group, or acts as an intermediate for further reactions. |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Amide | Creates stable, neutral derivatives with diverse biological and material properties. |

Decarboxylation and Decarboxylative Functionalization Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, opens up pathways to new functionalizations at the ipso-position. While simple decarboxylation of aromatic acids can be challenging, oxidative decarboxylation methods provide a powerful synthetic tool.

A notable transformation is the decarboxylative iodination of benzoic acids, which can be accomplished without the need for transition metals. acs.orgnih.gov This reaction can be performed simply by heating the benzoic acid with molecular iodine (I₂), offering a cost-effective and environmentally benign route to aryl iodides from readily available carboxylic acids. acs.orgnih.govresearchgate.net The resulting aryl iodide is a versatile building block for numerous cross-coupling reactions. nih.gov

Furthermore, this decarboxylative strategy can be integrated into one-pot protocols for subsequent C-C or C-heteroatom bond formation. acs.org For instance, after the initial decarboxylative iodination, a copper catalyst can be introduced to couple the newly formed aryl iodide with another arene or even a second benzoic acid molecule, demonstrating a highly efficient C-C/C-H or C-C/C-C double activation strategy. acs.orgnih.gov Other metal-catalyzed decarboxylative cross-coupling reactions, using catalysts based on palladium, silver, or copper, have also been developed to couple benzoic acids with various partners. acs.orgresearchgate.net

Intermolecular Interactions and Self-Assembly in Solution

In solution, substituted benzoic acids like this compound engage in a variety of non-covalent intermolecular interactions that dictate their solubility and can influence their crystallization behavior. bohrium.comacs.org

The primary interaction is the formation of hydrogen-bonded dimers through the carboxylic acid moieties. bohrium.comucl.ac.uk Studies on similar substituted benzoic acids have shown that in apolar solvents or those with low hydrogen bond accepting ability, the molecules predominantly exist as these cyclic dimers. bohrium.comacs.org However, in polar solvents that are strong hydrogen bond acceptors (such as DMSO or THF), the solvent molecules compete for hydrogen bonding with the carboxylic acid group. ucl.ac.uk This interaction with the solvent can disrupt the self-association of the benzoic acid molecules, inhibiting dimer formation. bohrium.comucl.ac.uk

C-H Functionalization Methodologies for Benzoic Acid Derivatives

Directly converting C-H bonds into new C-C or C-heteroatom bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. rsc.org Benzoic acid derivatives are excellent substrates for these reactions, as the carboxyl group can act as an internal directing group to control regioselectivity.

Directed and Remote C-H Activation Strategies

Directed C-H Activation: The carboxylate group is a classic directing group for ortho-C-H functionalization . nih.govacs.org In the presence of a suitable transition metal catalyst, typically palladium or cobalt, the metal coordinates to the carboxylate in a bidentate fashion, forming a metallacycle intermediate. nih.govrsc.org This brings the catalyst into close proximity to the C-H bonds at the ortho positions, enabling their selective activation and subsequent reaction with coupling partners like alkynes, styrenes, or aryl halides. nih.govacs.org

Remote C-H Activation: Functionalizing the meta-C-H bond of a benzoic acid is significantly more challenging due to its remote position from the directing carboxyl group. researchgate.netresearchgate.net To overcome this, sophisticated strategies employing specially designed templates have been developed. cas.cnscispace.comnih.gov These templates are covalently attached to the benzoic acid's carboxyl group and are designed with a specific length and geometry to position a palladium catalyst over the meta-C-H bond. researchgate.netnih.gov This creates a large macrocyclic pre-transition state that facilitates selective C-H cleavage and functionalization (e.g., olefination or acetoxylation) at the desired remote position. researchgate.netcas.cn The development of these conformationally flexible templates has been a key breakthrough for achieving meta-selectivity in electron-poor arenes like benzoic acid derivatives. nih.gov

Comparative Analysis of Metal-Catalyzed versus Metal-Free C-H Transformations

Both metal-catalyzed and metal-free approaches have been developed for the C-H functionalization of arenes, each with distinct advantages and limitations.

Metal-Catalyzed Transformations: Transition metals, particularly palladium, rhodium, iridium, and cobalt, are highly effective catalysts for C-H activation. nih.govnih.govlookchem.com They offer high efficiency and selectivity, enabling a wide range of transformations that would otherwise be difficult to achieve. researchgate.net The catalyst's ligand sphere can be fine-tuned to control reactivity and selectivity, as seen in the directed ortho- and remote meta-functionalizations of benzoic acids. acs.orgnih.gov However, the use of expensive and potentially toxic heavy metals can be a drawback, particularly for large-scale synthesis, and may require additional purification steps to remove metal residues from the final product. rsc.org

Metal-Free Transformations: In recent years, metal-free C-H functionalization methods have gained significant traction as a more sustainable and cost-effective alternative. rsc.org These reactions often proceed via different mechanisms, such as those involving radical intermediates or strong base-mediated processes. A prime example relevant to benzoic acids is the decarboxylative iodination mentioned earlier, which effectively achieves a net C-H functionalization (via an ipso-substitution) without any metal catalyst. acs.orgnih.gov While the scope of metal-free reactions can sometimes be more limited than their metal-catalyzed counterparts, they avoid issues of metal toxicity and cost, making them an attractive and environmentally benign option. rsc.org

| Feature | Metal-Catalyzed C-H Functionalization | Metal-Free C-H Functionalization |

| Catalysts | Palladium (Pd), Rhodium (Rh), Iridium (Ir), Cobalt (Co) | Often uses reagents like I₂, peroxides, or proceeds under photochemical or electrochemical conditions. |

| Selectivity | High and tunable through ligand/template design (ortho, meta). acs.orgnih.gov | Can be selective, but often governed by inherent substrate electronics or different mechanisms. |

| Scope | Generally very broad; many different bond types can be formed. nih.gov | Scope can be more substrate-specific; an area of active research. rsc.org |

| Advantages | High efficiency, high selectivity, well-established methods. researchgate.net | Lower cost, reduced toxicity, environmentally benign, simpler purification. rsc.org |

| Disadvantages | Cost of catalyst, potential metal contamination, sometimes harsh conditions. | May require stoichiometric reagents, can have a narrower substrate scope. |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the electronic structure of organic molecules.

The ¹H NMR spectrum of a substituted benzoic acid provides valuable information about the electronic effects of the substituents on the aromatic ring. In benzoic acid itself, the aromatic protons resonate at specific chemical shifts, which are then perturbed by the introduction of other functional groups. docbrown.infomit.edu For instance, electron-donating groups tend to shield the aromatic protons, causing their signals to appear at a higher field (lower ppm), while electron-withdrawing groups have the opposite effect, deshielding the protons and shifting their signals to a lower field (higher ppm). mit.edu

In 3-iodo-4-methyl-5-nitrobenzoic acid, the three substituents—iodo, methyl, and nitro groups—each exert a distinct electronic influence on the remaining aromatic protons. The nitro group is strongly electron-withdrawing, leading to a significant downfield shift of the protons ortho and para to it. mit.edu The methyl group is electron-donating, causing an upfield shift. The iodo group's effect is more complex, involving both inductive and resonance effects. By analyzing the precise chemical shifts and coupling patterns of the aromatic protons, it is possible to confirm the substitution pattern on the benzoic acid ring.

A related compound, 3-iodo-4-methylbenzoic acid, shows specific proton chemical shifts that can be compared to understand the influence of the additional nitro group. chemicalbook.com The analysis of various substituted benzoic acids, such as 4-methylbenzoic acid and 3-chlorobenzoic acid, further aids in predicting the expected chemical shifts. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | Downfield | Singlet |

| H-6 | Downfield | Singlet |

| CH₃ | Upfield | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is highly sensitive to its electronic environment. docbrown.infooregonstate.edu In benzoic acid, the carboxyl carbon appears at a significantly downfield chemical shift (around 172.8 ppm) due to the deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons have chemical shifts in the range of 128-134 ppm. rsc.orgchemicalbook.com

For this compound, the substituents introduce significant perturbations to the ¹³C chemical shifts of the benzene (B151609) ring. The carbon attached to the iodine (C-3) will experience a large upfield shift due to the "heavy atom effect." The carbon bearing the methyl group (C-4) will be slightly shielded, while the carbon attached to the nitro group (C-5) will be deshielded. The chemical shifts of the other aromatic carbons are also influenced by the combined electronic effects of the three substituents. Comparing the spectrum to that of related compounds like 3-iodo-5-nitrobenzoic acid and various other substituted benzoic acids allows for precise assignment of each carbon signal. fiu.edunih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~165-170 |

| C-1 | ~135-140 |

| C-2 | ~130-135 |

| C-3 | ~90-100 (due to Iodo) |

| C-4 | ~140-145 |

| C-5 | ~145-150 (due to Nitro) |

| C-6 | ~125-130 |

Note: These are predicted values and can vary.

¹⁵N NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms. wikipedia.orgnih.gov Although less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, it is invaluable for studying nitrogen-containing compounds like this compound. wikipedia.orgnih.gov

The chemical shift of the nitrogen in a nitro group is sensitive to the electronic nature of the molecule. researchgate.netnih.gov Studies on various nitroaromatic compounds have shown that the ¹⁵N chemical shift of the nitro group can be influenced by other substituents on the aromatic ring. acs.org This data can be used to further confirm the electronic structure of this compound. The typical range for nitro groups in aromatic systems provides a clear diagnostic window for identifying this functional group. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Each type of bond and functional group has a characteristic range of vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show several key absorption bands.

The carboxylic acid functional group gives rise to a broad O-H stretching band typically in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H bending vibrations of the methyl group and the aromatic ring appear at lower frequencies. The C-I stretching vibration is expected at a much lower frequency, typically in the far-infrared region. The analysis of FT-IR spectra of similar compounds like 4-methyl-3-nitrobenzoic acid and 3,5-dinitrobenzoic acid provides a basis for these assignments. researchgate.netresearchgate.net

Table 3: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch, broad | 2500 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2960 |

| Carboxylic Acid (C=O) | Stretch | 1680 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide confirmatory evidence for the functional groups identified by FT-IR. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman bands. The spectrum of the related compound 4-methyl-3-nitrobenzoic acid has been studied, providing a useful reference. researchgate.net Comparing the FT-IR and Raman spectra can give a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by its aromatic system and the influence of its substituents: the carboxyl group (-COOH), the nitro group (-NO₂), the methyl group (-CH₃), and the iodine atom (-I).

The spectrum is expected to be characterized by strong absorptions in the UV region, arising from π→π* transitions within the benzene ring and the nitro group. rsc.org The presence of the nitro group on the aromatic ring typically results in strong absorption bands. researchgate.netiu.edu For instance, nitroaromatic compounds often exhibit intense absorptions around 250 nm, which are attributed to π→π* excitations involving the nitro and benzene groups. rsc.org The addition of multiple functional groups can lead to broader and more complex absorption bands due to the overlapping of multiple electronic transitions. iu.edu Weaker n→π* transitions, originating from the non-bonding electrons of the oxygen atoms in the nitro and carboxyl groups, are also anticipated, typically appearing at longer wavelengths (around 350 nm) with much lower intensity. rsc.org The exact position and intensity (λmax and εmax) of these absorption bands are sensitive to the solvent polarity.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π→π* | ~210-250 | Benzene ring, Nitro group |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. The molecular formula of the compound is C₈H₆INO₄. evitachem.com

High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. For this compound (MW: 323.04 g/mol ), the deprotonated molecule [M-H]⁻ is often observed in negative ion mode electrospray ionization (ESI), a common technique for analyzing carboxylic acids. nih.govresearchgate.net

The electron ionization (EI) mass spectrum would be expected to show a series of characteristic fragment ions. The fragmentation of aromatic carboxylic acids is well-documented. miamioh.edu Key fragmentation pathways for this specific molecule would likely include:

Loss of a hydroxyl radical (-•OH): Formation of an [M-17]⁺ ion is a common fragmentation for carboxylic acids. miamioh.edu

Loss of a carboxyl group (-COOH): This would result in an [M-45]⁺ ion.

Loss of a nitro group (-NO₂): This cleavage produces an [M-46]⁺ ion.

Loss of an iodine atom (-•I): Cleavage of the C-I bond would lead to an [M-127]⁺ ion.

Decarboxylation followed by loss of CO: Aromatic acids can show a peak corresponding to the loss of the entire carboxyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Nominal) | Description |

|---|---|---|

| [M]⁺ | 323 | Molecular Ion |

| [M-OH]⁺ | 306 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | 277 | Loss of nitro group |

| [M-COOH]⁺ | 278 | Loss of carboxyl group |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and starting materials, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. Reversed-phase (RP) HPLC is the most common mode used for analyzing aromatic carboxylic acids. nih.govthermofisher.com

A typical RP-HPLC method would employ a C18 stationary phase. upb.rosielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. thermofisher.comsielc.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, such as near its λmax. thermofisher.comupb.ro For related nitrobenzoic acids, UV detection at 254 nm is common. thermofisher.com

Combining HPLC with mass spectrometry (LC-MS) provides a powerful tool for analysis. rsc.org This hyphenated technique offers the high separation power of HPLC and the definitive identification capabilities of MS. nih.gov LC-MS methods for nitroaromatic compounds often use ESI or atmospheric-pressure chemical ionization (APCI) in negative ion mode, which is highly sensitive for deprotonated acidic molecules. nih.govrsc.org

Table 3: Typical HPLC Parameters for Analysis of Aromatic Nitro-Carboxylic Acids

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | upb.ro |

| Mobile Phase | Acetonitrile and/or Methanol with buffered water (e.g., ammonium (B1175870) acetate) | upb.ro |

| pH Modifier | Acetic Acid, Phosphoric Acid, or Formic Acid | thermofisher.comsielc.com |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) | thermofisher.comupb.ro |

| Ionization (for LC-MS) | Electrospray Ionization (ESI), Negative Mode | nih.gov |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for qualitatively monitoring the progress of a chemical reaction, such as the synthesis of this compound. merckmillipore.com It is also used for preliminary purity checks and to determine appropriate conditions for column chromatography.

For the analysis of carboxylic acids, silica (B1680970) gel plates are typically used as the stationary phase. researchgate.net The mobile phase, or eluent, is usually a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol). merckmillipore.comresearchgate.net A small amount of acetic or formic acid is often added to the eluent to prevent the streaking of the acidic spot by ensuring the carboxylic acid remains in its protonated, less polar form. researchgate.net

The spots are visualized under a UV lamp, where aromatic compounds like this compound will appear as dark spots on the fluorescent background of the TLC plate. khanacademy.org By spotting the reaction mixture alongside the starting material, one can track the consumption of the reactant and the formation of the product over time. merckmillipore.com The retention factor (Rf value) is characteristic of the compound in a given solvent system but can vary with conditions. Generally, the carboxylic acid product will be more polar (lower Rf) than its corresponding ester. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures (for Analogues and Derivatives)

While the specific crystal structure of this compound is not publicly available, X-ray diffraction analysis of its analogues, such as other substituted nitrobenzoic acids, provides significant insight into the likely solid-state conformation and intermolecular interactions. acs.org

A recurring and dominant structural motif in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric hydrogen-bonded dimers. oup.comoup.com In this arrangement, the carboxylic acid groups of two molecules form a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring. This dimerization is a powerful structure-directing interaction.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-methylbenzoic acid |

| 2-chloro-4-nitrobenzoic acid |

| 2-methyl-4-nitrobenzoic acid |

| 2-hydroxy-4-nitrobenzoic acid |

| 4-chloro-3-nitrobenzoic acid |

| 4-methyl-3-nitrobenzoic acid |

| Benzoic acid |

| Acetonitrile |

| Methanol |

| Phosphoric acid |

| Formic acid |

| Hexane |

| Toluene (B28343) |

| Ethyl acetate |

| Ethanol |

| Acetic acid |

Computational Studies on this compound Remain Elusive

A comprehensive review of available scientific literature and computational databases reveals a significant gap in the theoretical and computational analysis of the chemical compound This compound . Despite the existence of studies on structurally similar molecules, specific and detailed computational research focusing solely on this compound appears to be unpublished or not widely disseminated.

The exploration into the computational chemistry and theoretical properties of this compound, as outlined in the requested sections, could not be completed due to the absence of specific data in the public domain. Extensive searches for peer-reviewed articles and database entries yielded no results for the following topics concerning this specific molecule:

Computational Chemistry and Theoretical Studies of 3 Iodo 4 Methyl 5 Nitrobenzoic Acid

Thermodynamic and Energetic Considerations:There is no available data on the calculated enthalpies of formation or sublimation for this compound.

Evaluation of Acid Strength and Dissociation Processes in Solution

The acid strength of an aromatic carboxylic acid is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. For 3-iodo-4-methyl-5-nitrobenzoic acid, the presence of a strongly electron-withdrawing nitro group and an iodine atom, along with an electron-donating methyl group, creates a complex electronic environment that dictates its acidity.

The dissociation of this compound in a solvent (S) can be represented by the following equilibrium:

C₈H₆INO₄ + S ⇌ C₈H₅INO₄⁻ + SH⁺

The acidity of this compound is determined by the stability of the resulting carboxylate anion (C₈H₅INO₄⁻). The electron-withdrawing nitro and iodo substituents are expected to stabilize the negative charge on the carboxylate group through inductive effects, thereby increasing the acidity (lowering the pKa value) compared to benzoic acid. Conversely, the electron-donating methyl group would tend to destabilize the anion and decrease acidity. The net effect will depend on the interplay of these opposing influences.

To provide a quantitative estimate, we can examine the experimental pKa values of related substituted benzoic acids. For instance, 3-nitrobenzoic acid has a pKa of approximately 3.46. nih.gov The introduction of an iodine atom, another electron-withdrawing group, would likely decrease the pKa further. The methyl group at the 4-position will have a modest electron-donating effect, which might slightly increase the pKa.

Table 1: Experimental pKa Values of Related Benzoic Acids

| Compound Name | CAS Number | Molecular Formula | pKa |

| 3-Nitrobenzoic acid | 121-92-6 | C₇H₅NO₄ | 3.46 nih.gov |

| 3-Iodo-5-nitrobenzoic acid | 6313-17-3 | C₇H₄INO₄ | Not available |

| 3-Iodo-4-methylbenzoic acid | 82998-57-0 | C₈H₇IO₂ | Not available |

Note: The table is populated with available data for structurally similar compounds to infer the properties of this compound. A direct experimental pKa value for the target compound is not readily found in the searched literature.

Theoretical calculations using quantum chemistry methods, such as Density Functional Theory (DFT), could provide a more precise pKa value for this compound. Such calculations would involve modeling the solvated acid and its conjugate base to determine the free energy change of the dissociation reaction.

Molecular Dynamics and Monte Carlo Simulations for Solution-Phase Behavior and Aggregation

The behavior of this compound in solution, including its solvation, diffusion, and potential for aggregation, can be investigated using molecular dynamics (MD) and Monte Carlo (MC) simulations. These computational techniques provide insights into the microscopic interactions that govern the macroscopic properties of the system.

MD simulations would model the temporal evolution of a system containing molecules of this compound and a chosen solvent. By solving Newton's equations of motion for each atom, the simulation can track the trajectories of all particles, revealing details about solute-solvent and solute-solute interactions. Key parameters that would be investigated in such a simulation include:

Radial Distribution Functions (RDFs): These would describe the probability of finding solvent molecules or other solute molecules at a certain distance from a reference molecule of this compound. The RDFs would elucidate the solvation shell structure and the potential for dimer formation or larger aggregates.

Hydrogen Bonding Analysis: The simulations could identify and quantify the extent of intermolecular hydrogen bonding between the carboxylic acid groups of different molecules, a primary driving force for dimerization and aggregation.

Diffusion Coefficients: The mean square displacement of the solute molecules over time would yield the diffusion coefficient, a measure of their mobility within the solvent.

Monte Carlo simulations, on the other hand, would use statistical methods to sample different configurations of the system. This approach is particularly useful for studying equilibrium properties, such as the thermodynamics of aggregation. By randomly altering the positions and orientations of the molecules and accepting or rejecting these moves based on the change in potential energy, MC simulations can efficiently explore the conformational space and determine the most probable states of the system.

Table 2: Hypothetical Simulation Parameters for Studying this compound in Solution

| Parameter | Description | Example Value/Method |

| Force Field | A set of parameters describing the potential energy of the system. | General Amber Force Field (GAFF) or similar |

| Solvent Model | The representation of the solvent molecules. | TIP3P or SPC/E for water |

| System Size | The number of solute and solvent molecules in the simulation box. | ~50 solute molecules and ~5000 solvent molecules |

| Ensemble | The set of thermodynamic conditions being simulated. | NPT (isothermal-isobaric) |

| Simulation Time (MD) | The duration of the molecular dynamics simulation. | 100 ns or more |

| Number of Steps (MC) | The number of configurations sampled in the Monte Carlo simulation. | 10⁸ steps or more |

While specific MD or MC simulation studies on this compound are not present in the provided search results, the methodologies described are standard approaches in computational chemistry for characterizing the solution-phase behavior of organic molecules. The insights gained from such simulations would be invaluable for understanding its physical properties and its interactions in various chemical and biological environments.

Synthesis and Reactivity of Advanced Derivatives of 3 Iodo 4 Methyl 5 Nitrobenzoic Acid

Synthesis of Complex Benzoic Acid Derivatives

A common strategy involves the sequential functionalization of a simpler, commercially available starting material. For instance, the synthesis could begin with 2,4-dimethyl-nitrobenzene, which can be oxidized to 3-methyl-4-nitrobenzoic acid using reagents like nitric acid. google.com This method avoids the use of more hazardous and costly heavy-metal oxidants like potassium permanganate (B83412) or potassium dichromate. google.com

Another key transformation is iodination. The introduction of an iodine atom onto an aromatic ring can be achieved through various methods. For aromatic amines, a Sandmeyer-type reaction is a classic and effective approach. This involves the diazotization of an amino group with sodium nitrite (B80452) in an acidic medium, followed by the introduction of iodide, typically using potassium iodide. chemicalbook.com For example, the synthesis of the related compound 4-iodo-3-nitrobenzoic acid is accomplished by starting with 4-amino-3-nitrobenzoic acid, treating it with sodium nitrite and hydrochloric acid to form the diazonium salt, and then adding potassium iodide to yield the final product. chemicalbook.com A similar strategy could be envisioned for the target molecule if a suitable aminomethylnitrobenzoic acid precursor were synthesized.

Alternatively, direct iodination of an activated or deactivated aromatic ring can be performed. However, the directing effects of existing substituents must be carefully considered to achieve the desired isomer. The synthesis of benzoic acid derivatives can also be achieved through the oxidative deprotection of N-tosylhydrazones using an iodine-DMSO system, which offers a metal- and base-free method with high yields and simple purification. nih.gov

Table 1: Example Synthesis of a Related Iodonitrobenzoic Acid Derivative

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Amino-3-nitrobenzoic acid | 1. HCl, NaNO₂2. KI | 4-Iodo-3-nitrobenzoic acid | 89.7% | chemicalbook.com |

This table illustrates a high-yielding Sandmeyer reaction for a regioisomeric compound, highlighting a potential synthetic strategy.

Regioisomeric Considerations in Derivative Synthesis and Separation

The synthesis of polysubstituted aromatic compounds is often complicated by the formation of multiple regioisomers. The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles. In the context of synthesizing derivatives of 3-iodo-4-methyl-5-nitrobenzoic acid, the existing groups—methyl (-CH₃), nitro (-NO₂), iodo (-I), and carboxylic acid (-COOH)—all exert an influence on subsequent reactions.

The formation of isomers necessitates effective separation techniques. The separation of positional isomers, such as ortho-, meta-, and para-nitrobenzoic acids, can be challenging due to their similar chemical properties. doi.org However, differences in physical properties like solubility and polarity can be exploited.

Fractional Crystallization: This technique relies on the different solubilities of isomers in a particular solvent. For instance, ortho-nitrobenzoic acid is significantly more soluble in water at room temperature than the para-isomer, which can facilitate their separation. quora.com

Chromatography: Chromatographic methods are powerful tools for separating regioisomers. High-Performance Liquid Chromatography (HPLC), particularly using reversed-phase columns (like C18), is highly effective. doi.org The choice of mobile phase is critical; for example, a mixture of 2-propanol, water, and acetic acid has been successfully used to separate o-, m-, and p-nitrobenzoic acid isomers. doi.org The acidic component of the eluent suppresses the ionization of the carboxylic acid group, improving the separation. doi.org Other chromatographic techniques like thin-layer chromatography (TLC) and column chromatography are also widely used for both analytical and preparative-scale separations. quora.com The separation mechanism often relies on differences in polarity and the geometric orientation of the functional groups. quora.com

The successful isolation of a pure regioisomer is crucial as the biological activity and chemical reactivity of different isomers can vary significantly.

Strategies for Multi-Iodination of Aromatic Carboxylic Acids

Introducing multiple iodine atoms onto an aromatic carboxylic acid requires potent iodinating systems to overcome the deactivating effect of the carboxyl group and any other electron-withdrawing groups present. Several strategies have been developed for the synthesis of di- and poly-iodinated arenes. researchgate.net

One approach involves using elemental iodine in oleum (B3057394) (fuming sulfuric acid). In this highly acidic medium, iodine forms cationic species (I₃⁺, I₅⁺) that are powerful electrophiles capable of iodinating even deactivated aromatic rings. manac-inc.co.jp This method can lead to extensive iodination, potentially achieving hexaiodination of a benzene (B151609) ring. manac-inc.co.jp

Another effective strategy is the use of N-iodosuccinimide (NIS) as the iodine source. While NIS alone may not be reactive enough for deactivated systems, its efficacy can be greatly enhanced by a palladium catalyst. A method for the di-iodination of aromatic carboxylic acids uses Pd(OAc)₂ with NIS in DMF at elevated temperatures. researchgate.net This process can proceed via an initial ipso-iododecarboxylation followed by a subsequent electrophilic iodination. researchgate.net

More recent methods have focused on iridium-catalyzed C-H activation. An Ir(III) complex can be used to selectively iodinate benzoic acids at the ortho position. acs.org By adjusting the reaction conditions, such as increasing the amount of NIS and the catalyst loading, di-iodination can be achieved in good yields. acs.org

Table 2: Selected Methods for Multi-Iodination of Aromatic Acids

| Method | Reagents & Conditions | Substrate Scope | Key Features | Reference(s) |

| Oleum Iodination | I₂, Oleum, Heat | Deactivated aromatics | Forms powerful iodine cations; allows for polyiodination. | manac-inc.co.jp |

| Pd-Catalyzed Di-iodination | NIS, Pd(OAc)₂, DMF, 120 °C | Aromatic carboxylic acids | Controllable iodination degree; can achieve di-iodination after decarboxylation. | researchgate.netresearchgate.net |

| Ir-Catalyzed Di-iodination | NIS, Ir(III) catalyst, HFIP | Benzoic acids | Selective ortho-iodination; can be controlled to give mono- or di-iodinated products. | acs.org |

These strategies provide a toolkit for synthesizing aromatic compounds bearing multiple iodine atoms, which are valuable intermediates in cross-coupling reactions and materials science.

Functionalization at Different Aromatic Positions: Ortho, Meta, and Para

Further functionalization of this compound via electrophilic aromatic substitution is a significant challenge due to the electronic properties of the existing substituents. The aromatic ring is heavily substituted, leaving only two available positions for substitution: C2 and C6. The regiochemical outcome of an electrophilic attack is governed by the cumulative directing effects of the four groups already present.

Carboxylic Acid (-COOH): A deactivating, meta-directing group. It directs incoming electrophiles to the positions meta to itself (C3 and C5), both of which are already occupied.

Methyl (-CH₃): An activating, ortho, para-directing group. It directs to the positions ortho (C3, C5) and para (not available) to itself, all of which are occupied.

Nitro (-NO₂): A strongly deactivating, meta-directing group. It directs to the positions meta to itself (C1, C3), which are occupied.

Iodo (-I): A deactivating, ortho, para-directing group. It directs to the positions ortho (C2, C4) and para (C6) to itself. Positions C4 is occupied, leaving C2 and C6 as potential sites.

Table 3: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Potential Target Positions |

| -COOH | C1 | Deactivating | Meta | C3, C5 (Occupied) |

| -I | C3 | Deactivating | Ortho, Para | C2, C4 (Occupied), C6 |

| -CH₃ | C4 | Activating | Ortho, Para | C3, C5 (Occupied) |

| -NO₂ | C5 | Deactivating | Meta | C1, C3 (Occupied) |

Given this analysis, any further electrophilic substitution would likely be slow and require harsh conditions, with a potential preference for substitution at the C2 or C6 positions, guided primarily by the iodo substituent.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for the Construction of Complex Organic Architectures

The strategic placement of three different functional groups on the benzene (B151609) ring makes 3-iodo-4-methyl-5-nitrobenzoic acid a highly useful building block in organic synthesis. Each functional group offers a potential site for reaction, allowing chemists to construct intricate molecular frameworks through sequential and controlled transformations.

The iodine atom is particularly significant, enabling the molecule to participate in a variety of cross-coupling reactions. evitachem.com These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. For instance, it can be utilized in Suzuki-Miyaura coupling reactions, a powerful method for forming biaryl compounds, which are common structures in pharmaceuticals and advanced materials. evitachem.com The presence of the nitro group, an electron-withdrawing group, influences the reactivity of the aromatic ring and the iodo substituent. evitachem.com The carboxylic acid group provides a handle for forming amides, esters, or other derivatives through standard condensation reactions. guidechem.com This trifecta of reactivity allows for a modular approach to synthesis, where complex target molecules can be assembled piece by piece.

Table 1: Reactive Sites and Potential Transformations

| Functional Group | Potential Reaction Type | Resulting Structure |

|---|---|---|

| Iodo (-I) | Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) | Arylated, Alkynylated, or Alkenylated derivatives |

| Nucleophilic Aromatic Substitution | Replacement with nucleophiles (e.g., -OR, -NR₂, -CN) | |

| Nitro (-NO₂) | Reduction | Amino group (-NH₂) |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) |

| Amidation | Amide (-CONR₂) |

Intermediates in the Synthesis of Specialty Chemicals, such as Dyes and Pigments

Aromatic nitro compounds and benzoic acid derivatives have long been central to the dye and pigment industry. researchgate.netdynasty-chem.com this compound serves as a key intermediate for these specialty chemicals. guidechem.com The nitro group is a classic precursor to an amino group, which can then be diazotized and coupled to form azo dyes, a vast and commercially important class of colorants.

Research into Novel Polymers and Components for Organic Electronic Materials

The field of materials science, particularly in organic electronics and liquid crystals, relies on the synthesis of highly functionalized, rigid aromatic molecules. This compound is a building block for materials such as liquid crystals. nbinno.com The rigid benzoic acid core is a common feature in liquid crystalline structures, and the various functional groups allow for the tuning of intermolecular interactions and, consequently, the material's phase behavior and electronic properties.

The potential for this compound to be incorporated into novel polymers is significant. The carboxylic acid can be used for the synthesis of polyesters or polyamides, while the iodo- and nitro- groups can either be carried into the polymer backbone for later modification or transformed prior to polymerization to create specific monomer units. These functionalities could impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or electronic characteristics relevant to organic semiconductors or conductive polymers.

Methodological Reagents in Biochemical Assays and Enzyme Interaction Studies

In biochemical and pharmaceutical research, small molecules are often used to probe and interact with biological systems. Compounds containing nitro groups are of particular interest because they can undergo bioreduction in cellular environments to form reactive intermediates capable of interacting with macromolecules. this compound has been identified as a compound of interest for its potential biological activities and interactions with biological molecules. evitachem.com

Its structure allows for potential interactions with the active sites of enzymes, where it may act as an inhibitor. evitachem.com The reactive intermediates formed from the reduction of the nitro group can lead to modifications of proteins and other cellular components, providing a method to study cellular processes and pharmacological effects. While not a standard assay reagent, its utility lies in research focused on understanding the biological activity of nitroaromatic compounds and in the development of lead compounds for drug discovery programs.

Precursors for the Synthesis of Other Aromatic Compounds, including Phenols and Anilines

One of the most direct applications of this compound in organic synthesis is as a precursor for other substituted aromatic compounds. The functional groups on the ring can be readily converted into other common functionalities.

Anilines: The most straightforward transformation is the reduction of the nitro group. evitachem.com Using standard reducing agents like hydrogen gas with a palladium catalyst, or metals such as iron or tin in acidic media, the nitro group is converted to an amino (-NH₂) group. evitachem.com This provides a direct route to 3-amino-4-methyl-5-iodobenzoic acid, a highly functionalized aniline (B41778) derivative that can be used in further synthetic steps.

Phenols: While less direct, the iodo group can be converted into a hydroxyl (-OH) group to form a phenol. This can be achieved through nucleophilic aromatic substitution, although the conditions can be harsh. More modern methods, such as palladium-catalyzed coupling reactions with a hydroxide (B78521) source or a multi-step sequence involving conversion to a boronic ester followed by oxidation, can also yield the corresponding phenolic compound.

These transformations highlight the role of this compound as a versatile starting material, enabling access to a wide range of other substituted aromatic building blocks.

Future Research Trajectories and Challenges

Development of More Efficient, Sustainable, and Green Synthetic Routes

The conventional synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid and related halogenated nitroaromatic compounds often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is increasingly focused on developing more efficient, sustainable, and environmentally benign synthetic strategies.

A primary challenge lies in the selective introduction of three different substituents onto the aromatic ring. The development of greener iodination methods is a key aspect. Traditional iodination often employs molecular iodine with strong oxidizing agents. Modern approaches that warrant further investigation for their applicability to this specific molecule include the use of more environmentally friendly oxidizing agents like hydrogen peroxide or even electrochemical methods. sigmaaldrich.comsigmaaldrich.com Solvent-free mechanochemical methods, which involve grinding solid reactants together, have also shown promise for the iodination of other aromatic systems and could be a viable green alternative. evitachem.com

Another critical step is the nitration of the aromatic ring. While classic nitration using a mixture of nitric and sulfuric acids is effective, it is notoriously hazardous and polluting. Research into milder and more selective nitrating agents, as well as solvent-free or catalytic nitration protocols, is essential.

Furthermore, the selective reduction of the nitro group in halogenated nitroaromatics to form the corresponding anilines is a crucial transformation for creating valuable synthetic intermediates. Developing catalytic systems, particularly those based on earth-abundant metals, that can achieve high selectivity without causing dehalogenation is a significant area of research. The use of flow chemistry for such hydrogenations offers advantages in terms of safety, scalability, and process control. Metal-free reduction systems, for instance using diboronic acid in water, also represent a promising green alternative to traditional metal-catalyzed reductions.

Table 1: Comparison of Traditional and Potential Green Synthetic Methods

| Synthetic Step | Traditional Method | Potential Green Alternative(s) | Key Advantages of Green Alternative |

| Iodination | Molecular iodine with strong oxidants (e.g., nitric acid) | I2/H2O2, Electrochemical iodination, Mechanochemistry sigmaaldrich.comsigmaaldrich.comevitachem.com | Milder conditions, less hazardous waste, reduced solvent use. |

| Nitration | Nitric acid/Sulfuric acid mixture | Milder nitrating agents, Catalytic nitration | Improved safety, higher selectivity, less acidic waste. |

| Nitro Reduction | Metal hydrides, Catalytic hydrogenation with noble metals | Catalytic transfer hydrogenation, Flow chemistry, Metal-free reductions | Higher selectivity, safer processes, use of more sustainable catalysts and reagents. |

Exploration of Novel C-H Functionalization Strategies for Aromatic Systems

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials, thus increasing atom economy and reducing step counts. The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro and carboxyl groups, presents both challenges and opportunities for C-H functionalization.

Future research should focus on developing catalytic systems capable of selectively activating the C-H bonds on this substituted benzene (B151609) ring. Transition metal catalysis, particularly with palladium, rhodium, and copper, has been extensively used for C-H activation. For electron-deficient arenes, specific strategies are often required. For instance, the use of directing groups can help to control the regioselectivity of the C-H activation. While the existing carboxyl group could potentially act as a directing group, its effectiveness in this specific system would need to be investigated.

The development of new ligands that can facilitate the C-H activation of electron-poor aromatic rings is a crucial area of research. Additionally, understanding the role of additives, such as Lewis acids, in promoting these reactions is vital for optimizing reaction conditions. The exploration of gold-catalyzed C-H activation is also a promising avenue, as gold catalysts have shown the ability to insert into electron-deficient aromatic C-H bonds.

Advanced Understanding and Control of Molecular Self-Assembly and Crystallization Processes

The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions, known as molecular self-assembly, is a cornerstone of supramolecular chemistry and materials science. Substituted benzoic acids are known to form predictable hydrogen-bonded dimers, but this can be influenced by other functional groups present in the molecule.

For this compound, the interplay of hydrogen bonding from the carboxylic acid, halogen bonding from the iodine atom, and other potential non-covalent interactions (such as π-π stacking) could lead to complex and potentially novel self-assembled structures. Research has shown that weaker interactions can decisively modify the "robust" centrosymmetric-dimer motif of carboxylic acids, leading to more complex arrangements like helical assemblies. evitachem.com

Future research in this area should involve detailed crystallographic studies of this compound and its derivatives to elucidate their solid-state packing. A deeper understanding of the factors governing its crystallization and polymorphism is crucial for controlling the physical properties of materials derived from it. sigmaaldrich.com This knowledge could be leveraged to design and synthesize new crystalline materials with desired properties, such as specific optical or electronic characteristics. The study of how different solvents and conditions influence the self-assembly process will also be critical for controlling the resulting supramolecular architectures.

Expanding the Scope of Derivatization for Diverse Academic Research Applications

The functional groups present in this compound—the carboxylic acid, the iodine atom, and the nitro group—provide multiple handles for chemical modification, making it a versatile building block for the synthesis of a wide range of derivatives.

The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, opening up avenues for creating a diverse library of compounds for various research applications. The iodine atom is particularly valuable as it can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This enables the synthesis of more complex aromatic structures. Furthermore, the iodine can be a site for nucleophilic aromatic substitution under certain conditions.

The nitro group can be reduced to an amine, which can then be further functionalized. For instance, the resulting amino group can be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. The selective reduction of the nitro group in the presence of the iodine atom is a key transformation that would significantly expand the synthetic utility of this compound.

The development of novel derivatives of this compound could be of interest in various fields, including medicinal chemistry, agrochemistry, and materials science, where halogenated and nitrated aromatic compounds often play a crucial role. evitachem.com

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group/Structure |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Amidation | Amine, Coupling agent | Amide | |

| Iodine | Suzuki Coupling | Boronic acid, Palladium catalyst, Base | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst, Base | Aryl-alkyne | |

| Nitro Group | Reduction | H2/Catalyst, Metal/Acid | Amine |

| Diazotization (of resulting amine) | NaNO2, HCl | Diazonium salt |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-iodo-4-methyl-5-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. For example, nitration of 4-methylbenzoic acid using concentrated sulfuric and nitric acids (as described for analogous nitrobenzoic acids ), followed by iodination via electrophilic substitution. Iodination may employ iodine monochloride (ICl) or a metal catalyst (e.g., CuI) in a polar solvent under controlled temperatures. Optimization requires monitoring reaction progress (TLC or HPLC) and adjusting stoichiometry, temperature, and catalyst loading. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify substituent positions and confirm iodination (absence of aromatic protons adjacent to iodine). N NMR may resolve nitro group interactions .

- IR : Peaks near 1530 cm (asymmetric NO stretch) and 1680 cm (carboxylic acid C=O) validate functional groups .

- Crystallography : Single-crystal X-ray diffraction using SHELX programs resolves molecular geometry. ORTEP-3 visualizes thermal ellipsoids to assess structural rigidity.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of nitro compound vapors .

- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP or M06-2X, which incorporate exact exchange for accurate thermochemical properties. Basis sets (e.g., 6-311+G(d,p)) balance computational cost and accuracy.

- Applications :

- Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites.

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorbance .

- Validation : Compare computed vibrational frequencies (IR) and H NMR chemical shifts (GIAO method) with experimental data .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

- Methodological Answer :

- Disorder : Iodine’s high electron density can cause anisotropic displacement artifacts. Use SHELXL’s PART instruction to model disorder .

- Twinned Crystals : If twinning is detected (e.g., via ROTAX ), apply twin-law matrices during refinement.

- Hydrogen Bonding : Use restraints for carboxylic acid protons to maintain geometry during least-squares refinement .

Q. How should researchers address contradictory data in synthetic yields or spectroscopic results?

- Methodological Answer :

- Root-Cause Analysis :

- Reagent Purity : Verify via melting point or H NMR of starting materials.

- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates/byproducts .

- Statistical Validation : Replicate experiments (n ≥ 3) and apply error analysis (e.g., standard deviation).

- Cross-Technique Correlation : Compare crystallographic data (bond lengths) with DFT-optimized geometries to resolve spectral ambiguities .

Q. What strategies enable functionalization of this compound for targeted applications (e.g., drug discovery)?

- Methodological Answer :

- Derivatization :

- Amide Formation : React with amines (e.g., HATU/DMF coupling) to generate bioactive analogs .

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H) yields amino derivatives for further coupling .

- Biological Screening : Use SPR (surface plasmon resonance) or enzyme inhibition assays to evaluate binding affinity. Optimize solubility via salt formation (e.g., sodium or potassium salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.